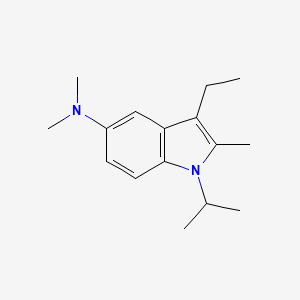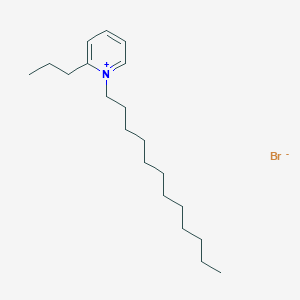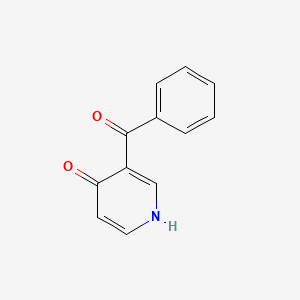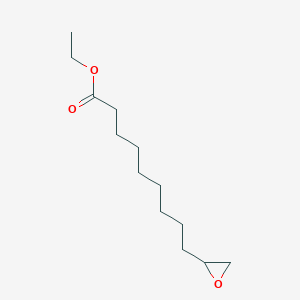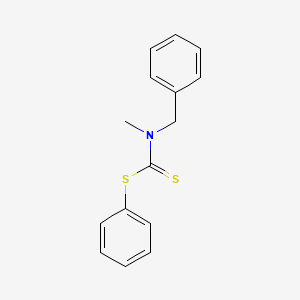
2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane is an organic compound with the molecular formula C10H17F3O and a molecular weight of 210.24 g/mol . This compound belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of the trifluoroethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of hexylmagnesium bromide with 2,2,2-trifluoroethyl oxirane under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexyl-2,2,2-trifluoroacetone, while reduction can produce hexyl-2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism by which 2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane exerts its effects involves the opening of the oxirane ring, which can react with various nucleophiles. This ring-opening reaction is facilitated by the electron-withdrawing trifluoroethyl group, which stabilizes the transition state and lowers the activation energy. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparaison Avec Des Composés Similaires
2-(2,2,2-Trifluoroethyl)oxirane: Similar in structure but lacks the hexyl group, leading to different reactivity and applications.
Hexyl oxirane: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethanol: While not an oxirane, it shares the trifluoroethyl group and exhibits similar reactivity in certain reactions.
Uniqueness: 2-Hexyl-3-(2,2,2-trifluoroethyl)oxirane is unique due to the combination of the hexyl and trifluoroethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for a wide range of applications in different scientific fields.
Propriétés
Numéro CAS |
111289-03-3 |
|---|---|
Formule moléculaire |
C10H17F3O |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
2-hexyl-3-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C10H17F3O/c1-2-3-4-5-6-8-9(14-8)7-10(11,12)13/h8-9H,2-7H2,1H3 |
Clé InChI |
TXSJQAUXSZRDAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(O1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
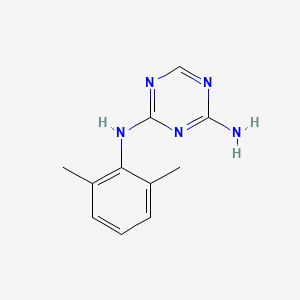
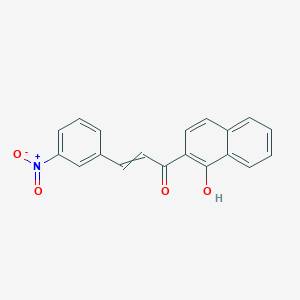
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
